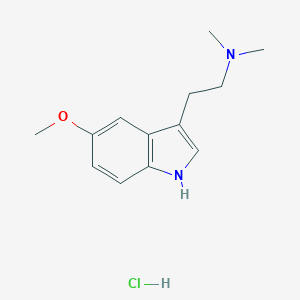

5-Methoxy-N,N-dimethyltryptamine Hydrochloride

Vue d'ensemble

Description

5-Methoxy-N,N-dimethyltryptamine Hydrochloride is a psychedelic compound belonging to the tryptamine class. It is found in a variety of plant species and is also secreted by the glands of the Colorado River toad . This compound is known for its potent psychoactive effects, which include radical perspective shifts, euphoria, and immersive experiences .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-methoxyindole.

Alkylation: The indole is alkylated using dimethylamine and formaldehyde under acidic conditions to form 5-methoxy-N,N-dimethyltryptamine.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Des Réactions Chimiques

1.1. Indole-Alkylation Pathway

The synthesis of 5-MeO-DMT HCl typically begins with 5-methoxy-1-indole. A scalable method involves:

-

Oxalyl Chloride Reaction :

-

Amine Coupling :

Reaction Yield and Purity

| Step | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|

| Acid Chloride Formation | 95 | ≥98% | |

| Amine Coupling | 88 | ≥99% |

1.2. Alternative Pathway via Hydrazine Intermediate

A second method uses 4-methoxyphenylhydrazine and dimethylamine in acetonitrile:

-

Cyclization :

-

Salt Formation :

2.1. Primary Metabolic Pathways

5-MeO-DMT HCl undergoes extensive hepatic metabolism via three pathways :

-

O-Demethylation :

-

Oxidative Deamination :

-

N-Oxygenation :

Metabolite Profile in Rats

| Metabolite | Excretion (%) | Enzyme Involved | Source |

|---|---|---|---|

| 5-Methoxyindoleacetic Acid | 54 | MAO-A | |

| Bufotenine Glucuronide | 23 | UGT1A1 | |

| Bufotenine | 9 | CYP2D6 |

2.2. Enzyme Inhibition Studies

-

MAO-A Interaction : 5-MeO-DMT HCl acts as a substrate for MAO-A, with and in human liver microsomes .

-

CYP2D6 Polymorphism : Poor metabolizers show reduced O-demethylation activity ( of extensive metabolizers) .

3.1. Thermal Stability

-

The hydrochloride salt decomposes at , as observed via thermogravimetric analysis (TGA) .

-

Storage : Stable under inert gas (N) at 2–8°C for >12 months .

3.2. Photolytic Degradation

-

Exposure to UV light (254 nm) induces decomposition, forming 5-methoxyindole and dimethylamine derivatives .

Key Spectroscopic Data

| Technique | Data Highlights | Source |

|---|---|---|

| HPLC | Retention Time: 6.8 min (C18 column) | |

| HRMS (ESI+) | [M+H]: 235.1441 (Calc: 235.1441) | |

| FT-IR | ν (cm): 3250 (N-H), 1650 (C=O) |

Applications De Recherche Scientifique

Pharmacological Profile

5-MeO-DMT primarily acts as an agonist at the serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Research indicates that it has a higher affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety modulation . The compound's unique pharmacological profile suggests potential benefits in treating various mental health disorders.

Table 1: Serotonergic Activity of 5-MeO-DMT

| Receptor Type | Affinity | Effect |

|---|---|---|

| 5-HT1A | High | Anxiolytic, antidepressant effects |

| 5-HT2A | Moderate | Hallucinogenic effects |

Treatment-Resistant Depression (TRD)

Recent clinical studies have highlighted the efficacy of 5-MeO-DMT in treating TRD. A phase 1/2 study sponsored by GH Research reported that 87.5% of participants achieved remission within seven days following treatment with 5-MeO-DMT . This rapid response is particularly noteworthy compared to traditional antidepressants, which often take weeks to show effects.

Post-Traumatic Stress Disorder (PTSD)

A longitudinal case study documented significant improvements in PTSD symptoms following a single dose of vaporized 5-MeO-DMT. The subject, a 23-year-old female, reported sustained reductions in hopelessness and related suicide risk over a one-year follow-up period . The study emphasized the importance of a supportive therapeutic environment during administration.

Anxiety and Stress Disorders

Preliminary findings suggest that 5-MeO-DMT may also alleviate anxiety and stress-related disorders. Its rapid onset of action could make it a valuable tool for managing acute anxiety episodes .

Research Studies and Findings

Several studies have investigated the mechanisms through which 5-MeO-DMT exerts its effects. For instance, research using radioligand binding methodologies has shown that modifications to the amino-terminal structure of 5-MeO-DMT can influence its interaction with serotonin receptors . This structural activity relationship (SAR) is crucial for developing new therapeutic agents based on 5-MeO-DMT.

Table 2: Summary of Key Research Findings

Case Studies

The application of 5-MeO-DMT has been explored through various case studies that provide insight into its therapeutic potential:

- Case Study on PTSD : As mentioned, a longitudinal case study demonstrated significant improvements in PTSD symptoms after administration of vaporized bufotoxin containing 5-MeO-DMT. The subject experienced marked reductions in symptoms with no serious adverse events reported .

- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of intranasal administration of 5-MeO-DMT for mental health disorders. These studies aim to establish protocols for its use in therapeutic settings, addressing concerns about accessibility and resource allocation in mental health care .

Mécanisme D'action

The mechanism of action of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT1A and 5-HT2A receptors, leading to altered neurotransmission and the psychoactive effects observed . This interaction results in the modulation of the default mode network and increased global functional connectivity in the brain .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethyltryptamine (DMT): Another potent psychedelic with a similar structure but different pharmacological profile.

Bufotenin (5-HO-DMT): A naturally occurring tryptamine with psychoactive properties.

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): Shares structural similarities but has distinct effects and potency.

Uniqueness

5-Methoxy-N,N-dimethyltryptamine Hydrochloride is unique due to its high affinity for the 5-HT1A receptor, which distinguishes it from other tryptamines that primarily target the 5-HT2A receptor . This unique receptor binding profile contributes to its distinct psychoactive effects and potential therapeutic applications .

Activité Biologique

5-Methoxy-N,N-dimethyltryptamine hydrochloride (5-MeO-DMT) is a naturally occurring psychedelic compound belonging to the tryptamine family. It has garnered attention for its potential therapeutic applications, particularly in mental health disorders, as well as its unique pharmacological properties. This article explores the biological activity of 5-MeO-DMT, focusing on its mechanisms of action, immunomodulatory effects, safety profile, and relevant case studies.

5-MeO-DMT primarily acts as a serotonin receptor agonist , with a high affinity for the 5-HT2A receptor. This receptor is crucial for mediating many psychedelic effects. The compound also interacts with other serotonin receptors, including 5-HT1A and 5-HT2C, contributing to its complex pharmacological profile.

Table 1: Receptor Affinities of 5-MeO-DMT

| Receptor Type | Affinity (Ki) | Effect |

|---|---|---|

| 5-HT2A | Low nanomolar | Agonist |

| 5-HT1A | Moderate | Agonist |

| 5-HT2C | Moderate | Agonist |

The metabolism of 5-MeO-DMT involves oxidative deamination primarily mediated by monoamine oxidase A (MAO-A), leading to the formation of various metabolites, including 5-methoxyindoleacetic acid (5-MIAA) and bufotenine. The rapid metabolism contributes to its short duration of action, with a half-life ranging from 12 to 19 minutes in animal models .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of 5-MeO-DMT. Research indicates that it can modulate immune responses by acting on human monocyte-derived dendritic cells (moDCs). Co-treatment with 5-MeO-DMT has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα while promoting the secretion of anti-inflammatory cytokines like IL-10 . This suggests a potential therapeutic role in managing autoimmune diseases and chronic inflammatory conditions.

Safety Profile

The safety and tolerability of 5-MeO-DMT have been assessed in several clinical trials. A systematic review encompassing three studies with a total of 78 participants indicated a favorable short-term safety profile, with no serious adverse events reported . Transient elevations in blood pressure and heart rate were observed but resolved quickly. These findings support the hypothesis that 5-MeO-DMT can be administered safely under controlled conditions.

Table 2: Summary of Clinical Trial Findings on Safety

| Study Type | Participants | Serious Adverse Events | Notable Findings |

|---|---|---|---|

| Phase I Trials | 44 | None | No drop-outs; transient BP/HR increase |

| Phase I/II Trials | 34 | None | Favorable tolerability profile |

Case Study: PTSD Treatment

A notable case study involved a 23-year-old female with chronic refractory PTSD who experienced significant improvements following a single dose of vaporized bufotenin containing approximately 10–15 mg of 5-MeO-DMT. Assessments showed marked reductions in PTSD symptoms and hopelessness, sustained over a year . This case underscores the potential efficacy of 5-MeO-DMT in treating severe psychological disorders.

Propriétés

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIGOIZRFFFFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride?

A1: this compound crystallizes in the orthorhombic space group Pcab. [] Key structural parameters include: * a = 17.40 Å* b = 22.86 Å* c = 6.98 Å* Z = 8

Q2: How does the structure of this compound compare to other indole derivatives?

A2: The indole nucleus in this compound is almost planar and rotated 23.4° relative to the nearly planar side chain. [] This configuration, while unique to the molecule, can be compared with other indole derivatives to understand structure-activity relationships and potentially design new compounds with specific properties.

Q3: What is the role of benzyldimethylbufotenin in relation to this compound?

A3: Benzyldimethylbufotenin, also known as 1-benzyl-2-methyl-5-methoxy-N, N-dimethyltryptamine hydrochloride, is a benzyl analog of bufotenin and structurally related to this compound. [] Research has shown that benzyldimethylbufotenin acts as a potent antagonist of serotonin, even exhibiting antagonistic effects against serotonin-induced pressor responses in dogs when administered orally. [] This finding suggests potential research avenues exploring the pharmacological relationship and potential interactions between benzyldimethylbufotenin and this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.